molecular formula C15H23ClN4 B12230251 5-chloro-N-(1-cyclopentylpiperidin-4-yl)-N-methylpyrimidin-2-amine

5-chloro-N-(1-cyclopentylpiperidin-4-yl)-N-methylpyrimidin-2-amine

Cat. No.: B12230251
M. Wt: 294.82 g/mol
InChI Key: PHLQXVBVRMROAI-UHFFFAOYSA-N
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Description

5-chloro-N-(1-cyclopentylpiperidin-4-yl)-N-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 5-position of the pyrimidine ring, a cyclopentylpiperidinyl group at the 1-position, and a methyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-cyclopentylpiperidin-4-yl)-N-methylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is constructed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using chlorinating agents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Cyclopentylpiperidinyl Group: The cyclopentylpiperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    N-Methylation: The final step involves the methylation of the nitrogen atom, which can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-cyclopentylpiperidin-4-yl)-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of catalysts or under reflux conditions.

Major Products Formed

Scientific Research Applications

5-chloro-N-(1-cyclopentylpiperidin-4-yl)-N-methylpyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-cyclopentylpiperidin-4-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: These compounds share a similar pyrimidine core but differ in the presence of trifluoromethyl groups instead of the chloro group.

    Benzimidazoles: These compounds have a benzimidazole ring system instead of the pyrimidine ring but share similar biological activities.

Uniqueness

5-chloro-N-(1-cyclopentylpiperidin-4-yl)-N-methylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H23ClN4

Molecular Weight

294.82 g/mol

IUPAC Name

5-chloro-N-(1-cyclopentylpiperidin-4-yl)-N-methylpyrimidin-2-amine

InChI

InChI=1S/C15H23ClN4/c1-19(15-17-10-12(16)11-18-15)13-6-8-20(9-7-13)14-4-2-3-5-14/h10-11,13-14H,2-9H2,1H3

InChI Key

PHLQXVBVRMROAI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2CCCC2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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